molecular formula C5H8N2O3 B7829074 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B7829074
M. Wt: 144.13 g/mol
InChI Key: KIBPCXMOSCRROV-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a chemical compound with a unique structure that includes a hydroxymethyl group, a dihydro-oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of hydroxymethylfurfural with appropriate reagents under controlled conditions. One common method involves the use of sulfuric acid as a catalyst to facilitate the reaction . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous processes that utilize biomass-derived feedstocks. The use of catalytic systems, such as titanate nanotubes, can enhance the efficiency of the conversion process . These methods aim to produce the compound in large quantities while maintaining cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various catalysts such as titanate nanotubes . Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include aldehydes, acids, alcohols, and substituted derivatives.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to active sites and altering enzyme activity . The compound’s hydroxymethyl group plays a crucial role in its biological activity, enhancing its interaction with target molecules .

Properties

IUPAC Name

5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c6-5(9)4-1-3(2-8)10-7-4/h3,8H,1-2H2,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBPCXMOSCRROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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